3-Cyclohexyl-N-methylaniline is an organic compound characterized by a cyclohexyl group attached to the nitrogen of a methylaniline structure. Its chemical formula is , and it features a secondary amine with a methyl group and a cyclohexyl substituent. This compound is notable for its potential applications in various fields, including organic synthesis and as an intermediate in pharmaceutical development.
3-Cyclohexyl-N-methylaniline undergoes several typical reactions associated with arylamines, including:
Research indicates that N-methylaniline derivatives, including 3-cyclohexyl-N-methylaniline, may exhibit biological activity. Studies have shown that N-methylaniline can have toxicological effects, particularly in developmental contexts. For instance, prenatal exposure to N-methylaniline has been linked to adverse developmental outcomes in animal models . The specific biological activity of 3-cyclohexyl-N-methylaniline requires further investigation to elucidate its pharmacological properties.
The synthesis of 3-cyclohexyl-N-methylaniline typically involves:
3-Cyclohexyl-N-methylaniline finds applications primarily as an intermediate in organic synthesis. Its derivatives are often used in:
Several compounds are structurally similar to 3-cyclohexyl-N-methylaniline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| N-Methylaniline | Aromatic amine | Simple structure; widely studied for toxicity |
| Cyclohexylamine | Aliphatic amine | Lacks the methyl substitution; used in various syntheses |
| N,N-Dimethylcyclohexylamine | Tertiary amine | Contains two methyl groups; different reactivity profile |
| 4-Methyl-N-cyclohexylaniline | Aromatic amine | Methyl group at para position; different biological activity |
3-Cyclohexyl-N-methylaniline is unique due to its specific combination of cyclohexyl and methyl groups on the nitrogen atom, which may influence both its chemical reactivity and biological properties compared to these similar compounds.
3-Cyclohexyl-N-methylaniline (CAS: 1890383-06-8) is defined by the molecular formula C₁₃H₁₉N and a molecular weight of 189.3 g/mol. Its IUPAC name, 3-cyclohexyl-N-methylaniline, systematically describes the substituents: a methyl group (-CH₃) bonded to the nitrogen atom and a cyclohexyl group (-C₆H₁₁) attached to the third carbon of the benzene ring. The InChI code (1S/C13H19N/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3) and InChI key (GLCPSYYOOQLZRR-UHFFFAOYSA-N) provide unambiguous identifiers for its stereochemical and structural features. The cyclohexyl group introduces significant steric bulk, while the methyl group on the nitrogen moderates electron density at the amine center, distinguishing it from simpler aniline derivatives.
The synthesis of N-methylaniline derivatives, including 3-cyclohexyl-N-methylaniline, emerged from advancements in catalytic alkylation methods. Early work, such as the patent by US3819709A, demonstrated the viability of reacting aniline with methanol over chromium-copper oxide catalysts to produce N-methylaniline under high-pressure conditions. While this method focused on the parent compound, it laid the groundwork for adapting similar strategies to introduce cyclohexyl groups via Friedel-Crafts alkylation or nucleophilic substitution. The development of selective catalysts capable of operating at elevated temperatures (200–250°C) and pressures (50–150 atmospheres) enabled the controlled functionalization of aniline derivatives without over-alkylation. These innovations expanded the accessibility of tertiary amines with complex substituents, positioning 3-cyclohexyl-N-methylaniline as a valuable intermediate in pharmaceutical and materials science research.
Within the aniline derivative family, 3-cyclohexyl-N-methylaniline occupies a middle ground between purely aromatic amines (e.g., N-methylaniline) and fully aliphatic cyclohexylamines. Compared to N-methylaniline (C₆H₅NHCH₃), the cyclohexyl group in 3-cyclohexyl-N-methylaniline enhances lipophilicity and steric hindrance, altering solubility and reaction kinetics. For instance, N-benzyl-N-methylaniline (C₆H₅N(CH₃)CH₂C₆H₅) shares the N-methylaniline core but substitutes the benzyl group for cyclohexyl, resulting in differences in π-π stacking interactions and oxidative stability. Similarly, 3-methoxy-N-methylaniline (C₈H₁₁NO) replaces the cyclohexyl group with a methoxy substituent, shifting electronic effects toward resonance donation rather than steric modulation. These comparisons underscore how subtle structural variations dictate the physicochemical and functional properties of aniline derivatives.
The molecular geometry of 3-Cyclohexyl-N-methylaniline is fundamentally determined by the hybridization states of its constituent atoms and the spatial arrangement of the cyclohexyl and methyl substituents around the nitrogen center [1]. The compound adopts a three-dimensional structure where the nitrogen atom exhibits sp³ hybridization, creating a pyramidal geometry around the amine center [2]. This geometric arrangement significantly influences the compound's physical properties and chemical reactivity.
The cyclohexyl ring in 3-Cyclohexyl-N-methylaniline predominantly adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [3]. This conformational preference is consistent with computational studies of related cyclohexyl-containing compounds, where the chair conformation minimizes steric interactions and torsional strain [4]. The attachment of the cyclohexyl group to the meta position of the aniline ring creates a sterically demanding environment that influences the overall molecular conformation.
Conformational analysis of similar N-cyclohexyl aniline derivatives has revealed that the cyclohexyl group can undergo ring-flipping motions, which are characteristic of cyclohexane systems [4]. These conformational dynamics contribute to the compound's spectroscopic properties, particularly in nuclear magnetic resonance spectroscopy, where dynamic averaging of chemical shifts may be observed [5]. The presence of the methyl group on the nitrogen atom introduces additional conformational complexity, as the N-methyl bond can rotate freely around the C-N axis.
The aromatic ring system in 3-Cyclohexyl-N-methylaniline maintains its planar geometry, with the nitrogen atom's lone pair participating in resonance interactions with the π-electron system of the benzene ring [6]. This electronic delocalization affects the basicity of the nitrogen atom and influences the compound's spectroscopic characteristics. The meta substitution pattern of the cyclohexyl group relative to the methylamino substituent creates a specific electronic environment that distinguishes this compound from its ortho and para isomers [2].
The spectroscopic characterization of 3-Cyclohexyl-N-methylaniline provides essential insights into its structural features and electronic properties. The compound's unique combination of aromatic and aliphatic functionalities generates distinctive spectroscopic signatures that can be analyzed using various analytical techniques.
Nuclear magnetic resonance spectroscopy represents the most informative technique for elucidating the structure of 3-Cyclohexyl-N-methylaniline. The ¹H NMR spectrum of this compound is expected to exhibit characteristic patterns that reflect its molecular architecture and conformational dynamics.
The N-methyl protons in 3-Cyclohexyl-N-methylaniline appear as a singlet in the region of 2.8-3.0 ppm, which is typical for N-methyl groups attached to aromatic amines [7] [8]. This chemical shift reflects the electron-withdrawing influence of the aromatic ring system, which deshields the methyl protons compared to aliphatic amines. The integration of this signal corresponds to three protons, confirming the presence of the methyl substituent.
The aromatic protons of the benzene ring generate a complex multiplet pattern in the 6.4-7.2 ppm region [7] [9]. The meta substitution pattern creates a unique coupling pattern where the aromatic protons exhibit characteristic J-coupling values. The ortho protons to the nitrogen atom typically appear at slightly higher field due to the electron-donating effect of the methylamino group, while the meta and para protons show chemical shifts that reflect the overall electronic environment of the aromatic system [10].
The cyclohexyl protons contribute to the aliphatic region of the spectrum, appearing as complex multiplets in the 1.2-2.1 ppm range [3]. The methylene protons of the cyclohexyl ring generate overlapping signals that reflect the chair conformation dynamics. The CH proton directly attached to the aromatic ring appears as a more distinct multiplet, typically at slightly lower field due to the proximity to the aromatic system [11].
¹³C NMR spectroscopy provides complementary structural information, with the aromatic carbons appearing in the 110-150 ppm region [12] [6]. The ipso carbon bearing the methylamino substituent typically appears at higher field (around 145-150 ppm) due to the electron-donating effect of the nitrogen atom [13]. The meta and para carbons show chemical shifts that reflect the electronic influence of both substituents.
The cyclohexyl carbons generate signals in the 25-35 ppm region, with the carbon directly attached to the aromatic ring appearing at slightly lower field (around 38-42 ppm) [14]. The N-methyl carbon appears as a distinct signal around 38-40 ppm, which is characteristic of N-methyl groups in aromatic amines [15].
Fourier-transform infrared spectroscopy provides valuable information about the functional groups present in 3-Cyclohexyl-N-methylaniline. The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of its molecular structure.
The N-H stretching vibration of the secondary amine functionality appears as a medium-intensity band in the 3400-3500 cm⁻¹ region [16] [17]. This absorption is characteristic of aromatic secondary amines and appears as a relatively sharp band compared to primary amines, which exhibit two N-H stretching bands [18]. The position of this band may vary slightly depending on the degree of hydrogen bonding in the solid state or solution phase.
The aromatic C-H stretching vibrations generate medium-intensity absorptions in the 3000-3100 cm⁻¹ region [19] [20]. These bands are characteristic of aromatic ring systems and help distinguish aromatic from aliphatic C-H stretches, which appear at lower frequencies. The exact position and intensity of these bands depend on the substitution pattern of the aromatic ring.
The cyclohexyl C-H stretching vibrations contribute to strong absorptions in the 2850-2950 cm⁻¹ region [21] [20]. These bands reflect both the CH₂ stretching vibrations of the cyclohexyl ring and the CH stretching of the tertiary carbon attached to the aromatic ring. The intensity of these absorptions is typically strong due to the multiple C-H bonds present in the cyclohexyl system.
The aromatic C=C stretching vibrations appear as medium-intensity bands in the 1600-1650 cm⁻¹ and 1480-1520 cm⁻¹ regions [19] [20]. These characteristic aromatic ring vibrations help confirm the presence of the benzene ring system and are typically observed as two distinct bands in substituted benzenes.
The aromatic C-N stretching vibration generates a strong absorption in the 1250-1350 cm⁻¹ region [16] [17]. This band is characteristic of aromatic amines and appears at higher frequency than aliphatic C-N stretches due to the partial double-bond character resulting from resonance interactions between the nitrogen lone pair and the aromatic π-system.
The aromatic C-H out-of-plane bending vibrations contribute to medium-intensity absorptions in the 700-900 cm⁻¹ region [19] [20]. The exact position and pattern of these bands provide information about the substitution pattern of the aromatic ring, with meta-disubstituted benzenes showing characteristic patterns in this region.
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 3-Cyclohexyl-N-methylaniline. The compound's mass spectrum exhibits characteristic fragmentation patterns that reflect the stability of various ionic species and the preferential cleavage pathways.
The base peak in the mass spectrum often corresponds to the loss of the cyclohexyl group, generating a fragment at m/z 106 [M-83]⁺ [23]. This fragmentation reflects the preferential cleavage of the C-N bond connecting the cyclohexyl ring to the aromatic system, producing a stabilized aromatic amine cation. This fragmentation pattern is characteristic of N-cyclohexyl aromatic amines and represents a diagnostic feature for structural identification.
Alpha cleavage represents a prominent fragmentation pathway in amine mass spectrometry [22] [24]. In 3-Cyclohexyl-N-methylaniline, alpha cleavage adjacent to the nitrogen atom produces various fragment ions, including the loss of methyl (m/z 174, [M-15]⁺) and ethyl radicals (m/z 160, [M-29]⁺). These fragmentations reflect the tendency of amine compounds to undergo cleavage at bonds adjacent to the nitrogen atom.
The tropylium ion (C₇H₇⁺) appears as a significant fragment at m/z 91, which is characteristic of aromatic systems containing benzyl-type structures [23]. This fragment results from rearrangement processes that generate the stable seven-membered aromatic ring system. The phenyl cation (C₆H₅⁺) at m/z 77 represents another stable aromatic fragment that commonly appears in the mass spectra of aromatic compounds.
Cyclohexyl-related fragments contribute to the mass spectrum, with the cyclohexyl fragment (C₄H₇⁺) appearing at m/z 55 [25]. This fragment reflects the internal fragmentation of the cyclohexyl ring system and provides confirmatory evidence for the presence of the cyclohexyl substituent.
The methyleneamino cation (CH₂N⁺) at m/z 30 represents a characteristic fragment of methylated aromatic amines [23]. This low-mass fragment results from extensive fragmentation processes and serves as a diagnostic feature for N-methylated amine compounds.
Thermal analysis techniques provide essential information about the thermal stability, phase transitions, and decomposition behavior of 3-Cyclohexyl-N-methylaniline. While specific thermal data for this compound are not extensively documented in the literature, the thermal behavior can be predicted based on similar aromatic amine derivatives and cyclohexyl-containing compounds.
Thermogravimetric analysis (TGA) of 3-Cyclohexyl-N-methylaniline would be expected to show thermal stability up to approximately 200°C, based on the behavior of related aniline derivatives [26] [27]. The initial weight loss would likely correspond to the onset of decomposition, with the compound showing gradual decomposition rather than sharp thermal events. The presence of the cyclohexyl group may enhance thermal stability compared to simple aniline derivatives due to the increased molecular weight and steric protection of the aromatic system.
The decomposition temperature of 3-Cyclohexyl-N-methylaniline is estimated to occur in the range of 250-300°C, based on thermogravimetric studies of similar compounds [26] [28]. This temperature range reflects the thermal stability of the aromatic amine functionality combined with the cyclohexyl substituent. The decomposition process likely involves multiple steps, including the cleavage of the C-N bonds and subsequent fragmentation of the aromatic and aliphatic components.
Differential scanning calorimetry (DSC) would provide information about phase transitions and thermal events in 3-Cyclohexyl-N-methylaniline [29] [30]. The melting point of the compound has not been experimentally determined, but based on similar compounds, it would be expected to fall within a range typical for substituted anilines. The compound would not exhibit a glass transition temperature, as this property is characteristic of polymeric materials rather than small molecules.
The thermal stability of 3-Cyclohexyl-N-methylaniline is influenced by several structural factors. The aromatic ring system provides inherent thermal stability through resonance stabilization [31]. The N-methyl substituent may contribute to thermal stability by providing steric protection to the nitrogen atom. The cyclohexyl group, while adding molecular weight, may also introduce conformational flexibility that could influence thermal behavior.
Comparative thermal analysis with related compounds suggests that 3-Cyclohexyl-N-methylaniline would exhibit moderate thermal stability suitable for various applications [26] [27]. The compound's thermal behavior would be characterized by gradual decomposition rather than sharp thermal events, reflecting the complex molecular structure and multiple bond types present in the molecule.
The thermal decomposition products of 3-Cyclohexyl-N-methylaniline would likely include fragments corresponding to the loss of the cyclohexyl group, methyl radicals, and aromatic decomposition products [26]. The detailed analysis of these decomposition products would require coupled techniques such as TGA-MS (thermogravimetric analysis-mass spectrometry) to identify the specific thermal degradation pathways.